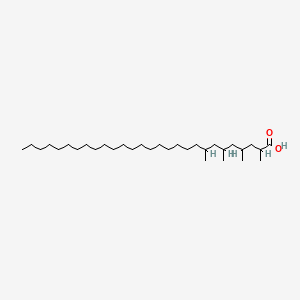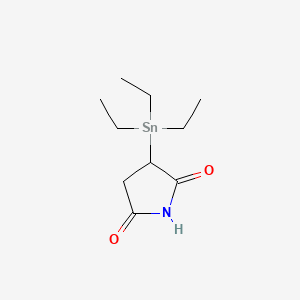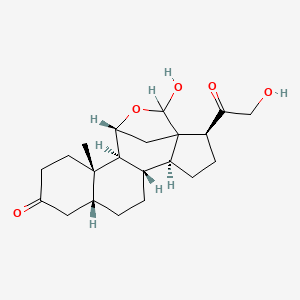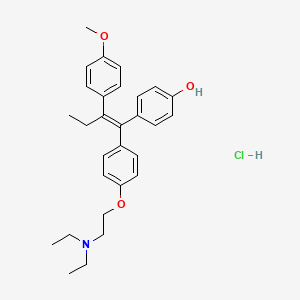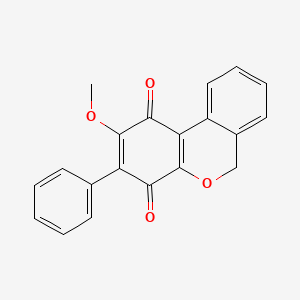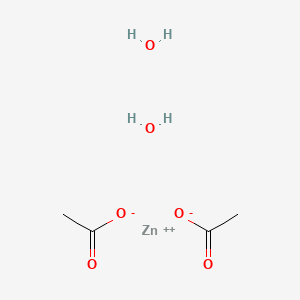
Zinc acetate dihydrate
説明
Synthesis Analysis
The synthesis of zinc acetate dihydrate involves diverse approaches, including solvothermal and hydrothermal methods. One notable method involves the layered-solvothermal synthesis with 5-phosphonobenzene-1,3-dicarboxylic acid, leading to a rutile-type porous metal-organic framework exhibiting size-selective properties (Liao et al., 2010). Additionally, hydrothermal synthesis utilizing zinc acetate dihydrate as a precursor has been explored for the growth of ZnO nanowires, highlighting the influence of growth parameters on the morphology of the nanowires (Akgun et al., 2012).
Molecular Structure Analysis
The molecular structure of zinc acetate dihydrate and its derivatives has been characterized through various techniques, including X-ray diffraction and solid-state NMR spectroscopy. The structure is pivotal for understanding its reactivity and properties. For instance, the synthesis and structural characterization of a zinc complex with 2,6-diacetylpyridine dihydrazone have been detailed, providing insights into its coordination environment and interaction with DNA (Gup et al., 2015).
Chemical Reactions and Properties
Zinc acetate dihydrate participates in various chemical reactions, including the formation of zinc oxide (ZnO) through thermal decomposition. Studies have examined the transformation of zinc hydroxyacetate to nanocrystalline ZnO, revealing the decomposition process and intermediate phases (Moezzi et al., 2013). The reactivity of zinc hydroxide acetate dihydrate in ethanol, leading to a mixture of zinc oxide and anhydrous zinc acetate, has also been explored (Moezzi et al., 2013).
Physical Properties Analysis
The physical properties of zinc acetate dihydrate, such as enthalpy of formation, have been measured with respect to crystalline zinc oxide, glacial acetic acid, and liquid water. These properties are essential for understanding its stability and reactivity (Hughes & Navrotsky, 2011).
Chemical Properties Analysis
The chemical properties of zinc acetate dihydrate, including its role as a catalyst in organic synthesis and its photocatalytic activity, have been extensively reviewed. For example, zinc acetate has been highlighted as a multifunctional catalyst due to its unique properties, enabling a variety of synthetic transformations (Varala et al., 2023). Moreover, the photocatalytic activity of ZnO nanoparticles, synthesized using zinc acetate dihydrate, has been analyzed, demonstrating their effectiveness in environmental remediation applications (Rahimi & Yazdani, 2018).
科学的研究の応用
1. Synthesis of Zinc Oxide via Thermal Decomposition
- Application Summary: Zinc acetate dihydrate is used in the synthesis of a zinc-diethanolamine complex, which is then thermally decomposed to form zinc oxide .
- Methods of Application: The zinc-diethanolamine complex is synthesized by reacting zinc acetate dihydrate with diethanolamine. This complex is then heated at various temperatures, leading to the formation of zinc oxide .
- Results: The resulting zinc oxide film was highly transparent and formed by the deposition of ZnO nanoparticles with size 40 nm .
2. Synthesis of Zinc Oxide Nanoparticles
- Application Summary: Zinc acetate dihydrate is used in the hydrothermal synthesis of zinc oxide nanoparticles .
- Methods of Application: Zinc oxide nanoparticles are prepared via hydrothermal growth using zinc acetate dihydrate and sodium hydroxide .
- Results: The hydrothermal synthetic method produced good quality ZnO nanoparticles .
3. Preparation of Solution-Processable ZnO Semiconductor Ink
- Application Summary: Zinc acetate dihydrate is used to prepare solution-processable ZnO semiconductor ink .
- Methods of Application: The ZnO ink is prepared by spin-casting the solution of zinc acetate dihydrate on a Si wafer .
- Results: An inverted staggered type thin film transistor can be fabricated by this method .
4. Enhancement of Structural and Optical Properties of TiO2–ZnO Core-Shell Nanograss
- Application Summary: Zinc acetate dihydrate is used to enhance the structural and optical properties of TiO2–ZnO core-shell nanograss .
- Methods of Application: The size and morphology of the nanograss are controlled by using zinc acetate dihydrate .
- Results: The application of zinc acetate dihydrate resulted in enhanced structural and optical properties of the nanograss .
5. Growth of Zinc Oxide Nanorods on Microfibers
- Application Summary: Zinc acetate dihydrate is used as a seeding material to grow zinc oxide nanorods on the microfibers of polyethylene terephthalate fabric .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the growth of zinc oxide nanorods on the microfibers .
6. Synthesis of Layered Zn-Arylphosphonates
- Application Summary: Zinc acetate dihydrate is employed in the synthesis of layered Zn-arylphosphonates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The synthesized Zn-arylphosphonates have potential applications in sorption, ion exchange, or catalysis .
7. Synthesis of Zinc Sulfide Nanoparticles
- Application Summary: Zinc acetate dihydrate is used in the ultrasonic preparation of zinc sulfide nanoparticles coated on silica particles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the synthesis of zinc sulfide nanoparticles .
8. Production of Vinyl Acetate
- Application Summary: Zinc acetate dihydrate acts as a catalyst in the industrial production of vinyl acetate, a key component in various polymers, adhesives, and paints .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the production of vinyl acetate .
9. Dye Mordant
- Application Summary: Zinc acetate dihydrate helps fix dyes onto fabrics, enhancing their colorfastness .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in enhanced colorfastness of the dyes .
10. Wood Preservation
- Application Summary: Zinc acetate dihydrate can be used in wood preservatives to protect against fungal decay and insect damage .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the preservation of wood .
11. Food Additive
- Application Summary: Zinc acetate dihydrate is sometimes used as a food additive to enhance flavor and stabilize color in certain foods .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in enhanced flavor and color stability in foods .
12. Animal Feed Supplement
- Application Summary: Zinc acetate dihydrate can be added to animal feed as a source of zinc, supporting their growth and health .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in improved animal health and growth .
13. Microwave Heating Behavior of Zinc Compound
- Application Summary: Zinc acetate dihydrate is explored for its microwave absorption capabilities by measuring the dielectric characterizations .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The absorption capability of crystal water is realized much more positive than Zn(OAc)2 and ZnO .
14. Synthesis of Layered Zn-Arylphosphonates
- Application Summary: Zinc acetate dihydrate is employed in the synthesis of layered Zn-arylphosphonates with potential application in sorption, ion exchange or catalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The synthesized Zn-arylphosphonates have potential applications in sorption, ion exchange, or catalysis .
15. Ultrasonic Preparation of Zinc Sulfide Nanoparticles
- Application Summary: Zinc acetate dihydrate is used in the ultrasonic preparation of zinc sulfide nanoparticles coated on silica particles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the synthesis of zinc sulfide nanoparticles .
16. Acetylene Acetoxylation
- Application Summary: Zinc acetate supported on N-doped activated carbon acts as a catalyst for acetylene acetoxylation .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the production of vinyl acetate .
17. Removal of Congo Red
- Application Summary: Zinc acetate dihydrate is used in the microwave-assisted regeneration of spent activated carbon for the removal of congo red .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the removal of congo red .
18. Spray Pyrolysis
- Application Summary: Zinc acetate dihydrate is used in the spray pyrolysis to synthesize ZnO ultrafine particles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The application of zinc acetate dihydrate resulted in the synthesis of ZnO ultrafine particles .
Safety And Hazards
特性
IUPAC Name |
zinc;diacetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZKUGSCHFXIQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
557-34-6 (anhydrous) | |
| Record name | Zinc acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021461 | |
| Record name | Zinc(II) acetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc acetate dihydrate | |
CAS RN |
5970-45-6 | |
| Record name | Zinc acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc(II) acetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5526K07A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)
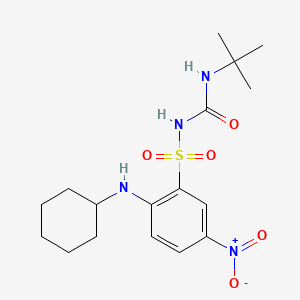
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)
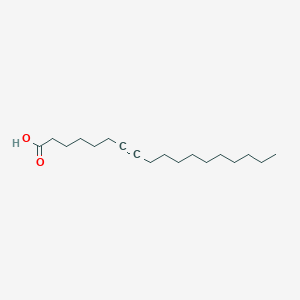
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)
